molecular formula C9H13NO3 B13762997 (1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate

(1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate

Cat. No.: B13762997
M. Wt: 183.20 g/mol
InChI Key: BUUNFHAWUAEVMH-RNJXMRFFSA-N
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Description

6-Azabicyclo[320]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and subsequent functionalization to introduce the acetyloxy and methyl groups. Common reagents used in these reactions include strong bases, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the acetyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to replace the acetyloxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the unique bicyclic structure, which allows for specific binding and high affinity.

Comparison with Similar Compounds

Similar Compounds

    6-Azabicyclo[3.2.0]heptan-7-one: A closely related compound with a similar bicyclic structure but lacking the acetyloxy and methyl groups.

    6-Methyl-6-azabicyclo[3.2.0]heptan-7-one: Another related compound with a methyl group but without the acetyloxy group.

Uniqueness

The presence of both the acetyloxy and methyl groups in 6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) imparts unique chemical properties, such as increased reactivity and specificity in binding interactions. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

[(1R,3S,5S)-6-methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl] acetate

InChI

InChI=1S/C9H13NO3/c1-5(11)13-6-3-7-8(4-6)10(2)9(7)12/h6-8H,3-4H2,1-2H3/t6-,7+,8-/m0/s1

InChI Key

BUUNFHAWUAEVMH-RNJXMRFFSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2[C@H](C1)N(C2=O)C

Canonical SMILES

CC(=O)OC1CC2C(C1)N(C2=O)C

Origin of Product

United States

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